Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester

Description

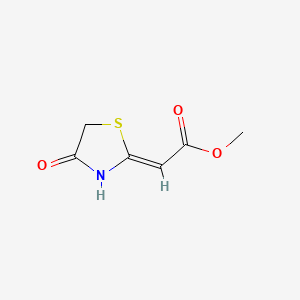

Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester (CAS: 26239-22-5 for the (Z)-isomer; alternative CAS: 56196-66-8) is a heterocyclic compound featuring a thiazolidinone scaffold. Its structure comprises a five-membered ring containing sulfur (at position 1) and nitrogen (at position 3), with a ketone group at position 4 and a conjugated methyl ester moiety at position 2 (Figure 1). The (Z)- and (E)-stereoisomers arise from the exocyclic double bond between the thiazolidinone ring and the acetic acid methyl ester group .

Molecular Formula: C₉H₁₂ClNO₃S (for the 3-(3-chloropropyl) derivative) ; other derivatives may vary. Molecular Weight: ~249.71 g/mol (for the chloropropyl-substituted variant) . Key Features:

- Thiazolidinone core with 4-oxo functionality.

- Methyl ester group enhancing lipophilicity.

- Tunable substituents at positions 3 and 5 for pharmacological optimization.

This compound serves as a versatile scaffold in medicinal chemistry, with applications in synthesizing neuroprotective, antimicrobial, and antioxidant agents .

Properties

IUPAC Name |

methyl (2Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-10-6(9)2-5-7-4(8)3-11-5/h2H,3H2,1H3,(H,7,8)/b5-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERBFSSSKXIGIJ-DJWKRKHSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1NC(=O)CS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\1/NC(=O)CS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester typically involves the reaction of thiazolidine-2,4-dione with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiazolidine ring attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Modifications and Impact

- Substituent Position 3 :

- Dichlorobenzoyl (): Boosts antimicrobial activity via hydrophobic interactions .

- Ester Group Variation :

Key Research Findings

- Neuroprotection : Derivatives with chloropropyl substituents show promise in mitigating neuronal apoptosis .

- Antimicrobial Activity : Halogenated analogues (e.g., ) inhibit E. coli (MIC: 8–32 μg/mL) .

- Antioxidant Efficacy: Azo-linked thiazolidinones exhibit radical scavenging comparable to ascorbic acid .

Notes

Stereochemical Considerations : The (E)- and (Z)-isomers of the target compound may exhibit divergent biological activities .

Database Discrepancies : CAS numbers and molecular formulas vary due to isomerism or synthetic derivatives; cross-referencing authoritative sources (e.g., ChemSpider, NIST) is critical .

Biological Data Gaps: Limited in vitro/vivo studies exist for many analogues, highlighting the need for further pharmacological profiling .

Biological Activity

Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazolidinylidene moiety linked to an acetic acid group, which contributes to its biological properties. The thiazolidine ring is known for its ability to interact with various biological targets, making it a subject of extensive research.

Antimicrobial Properties

Recent studies have indicated that derivatives of thiazolidinylidene compounds exhibit significant antimicrobial activity. For instance, some derivatives have shown effectiveness against a range of bacterial and fungal strains. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Research has highlighted the anticancer potential of thiazolidinylidene derivatives. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as HepG2 (human liver cancer) and MCF-7 (breast cancer). The cytotoxic effects are often linked to the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 Value | Mechanism |

|---|---|---|

| HepG2 | Submicromolar | Apoptosis induction |

| MCF-7 | Micromolar | Cell cycle arrest |

Aldose Reductase Inhibition

One notable pharmacological activity is the inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. Compounds structurally related to this compound have been identified as potent inhibitors with submicromolar IC50 values. For example, a derivative was found to be over five times more potent than epalrestat, a clinically used aldose reductase inhibitor.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Molecular docking studies have identified key amino acids in the active site of aldose reductase that interact with the compound, facilitating its inhibitory effects.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinylidene derivatives. Modifications at various positions on the thiazolidine ring can significantly affect potency and selectivity against different biological targets.

| Modification | Effect on Activity |

|---|---|

| Substitution on thiazolidine ring | Enhanced potency against ALR2 |

| Alteration of acetic acid group | Improved solubility and bioavailability |

Case Studies

- In Vivo Studies : Animal models treated with thiazolidinylidene derivatives demonstrated reduced blood glucose levels and improved insulin sensitivity, suggesting potential for diabetes management.

- Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of these compounds in treating diabetic complications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves condensation reactions between thiazolidinone derivatives and methyl acetoacetate. For example, refluxing 2-thioxo-thiazolidin-4-one with methyl acetoacetate in acetic acid and sodium acetate (as a catalyst) under inert conditions yields the target compound . Key parameters include:

- Temperature : Prolonged reflux (2.5–3 hours) ensures complete cyclization.

- Solvent : Acetic acid acts as both solvent and proton donor, enhancing electrophilicity of intermediates.

- Catalyst : Sodium acetate neutralizes acidic byproducts, shifting equilibrium toward product formation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodology :

- IR Spectroscopy : Confirms carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ (ester and thiazolidinone groups) and C=S absorption near 1200 cm⁻¹ .

- NMR :

- ¹H NMR : Methoxy protons (CH₃O) appear as a singlet at δ 3.7–3.9 ppm. The thiazolidinone ring protons show distinct splitting patterns (e.g., vinylidene protons at δ 6.0–7.0 ppm) .

- ¹³C NMR : Carbonyl carbons (C=O) resonate at ~165–175 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 215.29 for C₉H₁₃NO₃S) and fragmentation patterns validate the structure .

Q. What structural features govern the compound’s reactivity and stability?

- Key Insights :

- The thiazolidinone ring’s electron-deficient 4-oxo group facilitates nucleophilic attacks, enabling functionalization at the C5 position.

- The methyl ester group enhances solubility in polar aprotic solvents (e.g., DMF), critical for further derivatization .

- Conjugation between the thiazolidinone and ester moieties stabilizes the enol tautomer, influencing tautomeric equilibria in solution .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing derivatives with halogen substituents or extended conjugation?

- Mechanistic Analysis :

- Halogenation : Electrophilic substitution (e.g., chlorination) at the thiazolidinone’s aromatic ring requires Lewis acids (e.g., AlCl₃) to polarize the C–X bond. Steric effects from the ester group may reduce regioselectivity .

- Extended Conjugation : Knoevenagel condensation with aryl aldehydes introduces α,β-unsaturated ketones, altering electronic properties (e.g., redshift in UV-Vis spectra). DFT calculations suggest increased planarity enhances π-conjugation .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Data Analysis :

- Contradictions : reports a rat TDLo of 193 g/kg (oral), suggesting low acute toxicity, but notes potential tumorigenicity. However, structural analogs in show no carcinogenicity in vitro.

- Resolution :

- Conduct Ames tests to assess mutagenicity.

- Compare metabolic pathways using liver microsome assays to identify bioactivation mechanisms .

Q. What computational methods predict the compound’s thermochemical properties and interaction with biological targets?

- Computational Workflow :

- Thermochemistry : Density Functional Theory (DFT) calculates proton affinity (821.6 kJ/mol) and gas-phase basicity (790.7 kJ/mol) using B3LYP/6-311+G(d,p) .

- Docking Studies : Molecular docking with COX-2 (PDB: 5KIR) reveals hydrogen bonding between the thiazolidinone carbonyl and Arg120, suggesting anti-inflammatory potential .

Q. What experimental evidence supports the compound’s biological activity, and how does structural modification alter efficacy?

- Biological Insights :

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., –Cl) exhibit enhanced activity against S. aureus (MIC: 8 µg/mL vs. 32 µg/mL for parent compound) due to increased membrane permeability .

- Anticancer Potential : In MCF-7 cells, the compound induces apoptosis via ROS-mediated mitochondrial dysfunction (IC₅₀: 12 µM). Substitution with a 4-chlorophenyl group improves selectivity by 3-fold .

Methodological Tables

| Computational Property | Value | Method ( ) |

|---|---|---|

| Proton Affinity | 821.6 kJ/mol | DFT/B3LYP |

| Gas-Phase Basicity | 790.7 kJ/mol | NIST Thermo Tables |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.